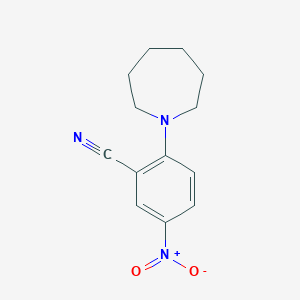

2-Azepan-1-yl-5-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azepan-1-yl-5-nitrobenzonitrile is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-Azepan-1-yl-5-nitrobenzonitrile can be represented by the SMILES notation:C1CCCN(CC1)C2=C(C=C(C=C2)N+[O-])C#N . This notation provides a way to represent the structure using ASCII strings.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Azepan-1-yl-5-nitrobenzonitrile is involved in the synthesis of nitro-substituted tetrahydropyridoazepines through microwave-assisted condensation, demonstrating an efficient method for producing various substituted azepines. This process allows for regioselective synthesis, highlighting its potential in synthetic chemistry for developing compounds with specific structural features (Schultz, Turner, & Braje, 2010).

Mutagenicity Studies

The compound has also been used in mutagenicity studies, specifically in the Ames test, to investigate the potentiating effect of cyano substitution on nitroaniline mutagenicity. It was found to be a potent mutagen, underscoring its significance in environmental and molecular mutagenesis research for understanding the genotoxic potential of various compounds (Josephy, Dhanoa, Elzawy, Heney, Petrie, & Senis, 2018).

Novel Compound Formation

The compound plays a crucial role in the novel synthesis of 2H-3,1-benzoxazine derivatives, showcasing its versatility in organic synthesis for creating new compounds with potential applications in material science and pharmaceutical research. The reaction mechanisms and structures of these new compounds were thoroughly characterized, providing insights into the synthesis and properties of benzoxazine derivatives (Li, Ma, Sun, Wei, & Zhou, 2006).

Cascade Reactions

Another application involves its use in palladium-catalyzed cascade reactions to synthesize 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines. This transformation showcases the compound's role in facilitating complex organic reactions that yield biologically and pharmacologically relevant structures, emphasizing the importance of 2-Azepan-1-yl-5-nitrobenzonitrile in medicinal chemistry and drug development (Yao, Shao, Hu, Xia, Cheng, & Chen, 2019).

Safety And Hazards

While specific safety and hazard information for 2-Azepan-1-yl-5-nitrobenzonitrile is not provided in the search results, it is noted that this compound is for research use only and not intended for diagnostic or therapeutic use . Always refer to the Safety Data Sheet (SDS) for detailed safety information.

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAHHLXDJPCKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azepan-1-yl-5-nitrobenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2512991.png)

![1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512992.png)

![2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2512997.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B2513001.png)

![[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2513002.png)

![N-(4-methoxybenzyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2513005.png)